GNF4877 -

GNF4877

Catalog Number: EVT-269669
CAS Number:
Molecular Formula: C25H27FN6O4
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNF4877 is a low-molecular-weight, aminopyrazine derivative identified through a phenotypic high-throughput screening campaign. [] It functions as a potent dual inhibitor of two key enzymes: dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β). [] This dual inhibition makes GNF4877 a potential candidate for developing oral therapies for diabetes. [] Research indicates that GNF4877 promotes the proliferation of primary human β-cells, which are responsible for producing insulin. [] This ability to stimulate β-cell growth highlights its potential in restoring β-cell mass, improving insulin content, and ultimately achieving glycemic control in individuals with diabetes. []

Mechanism of Action

GNF4877 achieves its therapeutic effect by simultaneously inhibiting DYRK1A and GSK3β. [, ] Inhibiting DYRK1A promotes human β-cell proliferation, contributing to increased β-cell mass. [, , ] While the precise mechanism by which GNF4877 promotes β-cell differentiation is not fully understood, studies have shown that this effect is independent of DYRK1A inhibition. [, ] This suggests that GNF4877 might interact with additional molecular targets or pathways beyond DYRK1A to influence β-cell differentiation. [, ] This dual action makes GNF4877 a promising candidate for diabetes treatment by potentially addressing both the shortage of functional β-cells and their impaired function.

Applications

GNF4877 is primarily being studied for its potential in treating diabetes. [, ] Its ability to stimulate the proliferation of human β-cells, particularly in the context of diabetes, makes it a promising candidate for developing new therapeutic strategies. [, , , , ] By increasing the number of functional β-cells, GNF4877 could potentially help restore insulin production and improve glycemic control in individuals with diabetes.

Harmine

  • Compound Description: Harmine is a natural alkaloid that acts as a potent and selective inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [, , , ]. It has demonstrated the ability to induce human beta-cell proliferation, expand beta-cell mass, and enhance the expression of beta-cell phenotypic genes in vitro and in vivo [, , , ].

2-2c

  • Compound Description: 2-2c is a small molecule DYRK1A inhibitor known to induce human beta-cell proliferation [, , , ]. Like harmine, it also enhances the expression of key beta-cell genes involved in differentiation and function [, , , ].
  • Relevance: 2-2c shares a similar profile with both GNF4877 and harmine in its ability to drive human beta-cell proliferation, likely through DYRK1A inhibition [, , , ]. Notably, 2-2c aligns with harmine in its additional capacity to promote beta-cell differentiation, a feature not observed with GNF4877 [, , , ].

5-Iodotubercidin (5-IT)

  • Compound Description: 5-IT is a DYRK1A inhibitor recognized for its ability to induce human beta-cell proliferation and enhance beta-cell differentiation and function [, , , ]. It increases the expression of various genes crucial for beta-cell identity and function [, , , ].
  • Relevance: 5-IT exhibits a comparable profile to GNF4877, harmine, and 2-2c in promoting human beta-cell proliferation, likely through DYRK1A inhibition [, , , ]. Similar to harmine and 2-2c, 5-IT also demonstrates a "pro-differentiation effect" on beta-cells, distinguishing it from GNF4877 [, , , ].

INDY

  • Relevance: While both INDY and GNF4877 act as DYRK1A inhibitors and share the ability to induce beta-cell proliferation, they both lack the "pro-differentiation effect" observed with harmine, 2-2c, and 5-IT [].

CC-401

  • Compound Description: CC-401 is another DYRK1A inhibitor examined for its ability to induce beta-cell proliferation []. Similar to INDY, CC-401 does not appear to impact beta-cell differentiation [].

Leucettine-41

  • Relevance: Leucettine-41 shares a similar profile with GNF4877, INDY, and CC-401. All four compounds act as DYRK1A inhibitors and can induce beta-cell proliferation but lack the additional "pro-differentiation effect" observed with harmine, 2-2c, and 5-IT [].

GNF7156

  • Compound Description: GNF7156 is a small molecule inhibitor of both glycogen synthase kinase-3 beta (GSK-3β) and DYRK1A []. This dual inhibition makes it a potential therapeutic agent for promoting human β-cell proliferation [].
  • Relevance: Both GNF7156 and GNF4877 demonstrate inhibitory activity against GSK-3β and DYRK1A, suggesting a shared mechanism for promoting human β-cell proliferation [, ]. This dual inhibition distinguishes them from compounds like harmine, 2-2c, and 5-IT, which primarily target DYRK1A [, , , ].

Properties

Product Name

GNF4877

IUPAC Name

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid

Molecular Formula

C25H27FN6O4

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1

InChI Key

UZIATSFXNVOVFE-OAHLLOKOSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

GNF-4877; GNF 4877; GNF4877

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.